Suc-AAPF-pNA
Description
Structure
2D Structure
Properties
CAS No. |
70967-97-4 |
|---|---|
Molecular Formula |
C30H36N6O9 |
Molecular Weight |
624.6 g/mol |
IUPAC Name |
4-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-2-(4-nitroanilino)-3-phenylpropanoyl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C30H36N6O9/c1-18(31-25(37)14-15-26(38)39)27(40)32-19(2)30(43)35-16-6-9-24(35)29(42)34-28(41)23(17-20-7-4-3-5-8-20)33-21-10-12-22(13-11-21)36(44)45/h3-5,7-8,10-13,18-19,23-24,33H,6,9,14-17H2,1-2H3,(H,31,37)(H,32,40)(H,38,39)(H,34,41,42)/t18-,19-,23-,24-/m0/s1 |
InChI Key |
NZSFNPKTEBHXQS-WJNSRDFLSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C)C(=O)N1CCC[C@H]1C(=O)NC(=O)[C@H](CC2=CC=CC=C2)NC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)CCC(=O)O |
Canonical SMILES |
CC(C(=O)NC(C)C(=O)N1CCCC1C(=O)NC(=O)C(CC2=CC=CC=C2)NC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)CCC(=O)O |
sequence |
AAPF |
Synonyms |
SAAPPNA Suc-AAPF-pNA Suc-Ala-Ala-Pro-Phe-4-NA succinyl-alanyl-alanyl-prolyl-phenylalanine-4-nitroanilide succinyl-alanyl-alanyl-prolyl-phenylalanine-p-nitroanilide |
Origin of Product |
United States |
Significance As a Synthetic Chromogenic Substrate in Protease Research
The utility of N-Succinyl-Ala-Ala-Pro-Phe p-nitroanilide lies in its specific chemical structure, which consists of a tetrapeptide sequence (Alanine-Alanine-Proline-Phenylalanine) linked to a p-nitroanilide (pNA) molecule. ontosight.ai The peptide sequence is designed to be recognized and cleaved by specific proteases, most notably chymotrypsin (B1334515) and cathepsin G. ontosight.aisigmaaldrich.com
The mechanism of detection is straightforward yet effective. In its intact form, the substrate is colorless. However, when a target protease cleaves the peptide bond at the carboxyl terminus of the phenylalanine residue, it liberates the p-nitroaniline (pNA) group. medchemexpress.comnih.gov Free pNA has a distinct yellow color, and its concentration in a solution can be accurately quantified by measuring the absorbance of light at a specific wavelength, typically between 405 and 410 nm. ontosight.aimedchemexpress.comnih.gov This color change provides a direct, real-time visual indicator of enzyme activity.
The succinyl group attached to the peptide serves to increase the compound's solubility in aqueous solutions, making it well-suited for use in standard biochemical assays. ontosight.ai This carefully engineered structure makes N-Succinyl-Ala-Ala-Pro-Phe p-nitroanilide a highly sensitive and specific tool for detecting and quantifying the activity of chymotrypsin-like proteases. sigmaaldrich.comnih.gov
Overview of Academic Research Utility and Methodological Applications
The properties of N-Succinyl-Ala-Ala-Pro-Phe p-nitroanilide make it a versatile tool in a wide range of research applications, particularly in enzymology and clinical chemistry.
Enzyme Kinetics and Inhibition Studies: A primary application is in the study of enzyme kinetics. Researchers use this substrate to determine key kinetic parameters of proteases like chymotrypsin (B1334515), such as the Michaelis constant (Km) and the maximum reaction velocity (Vmax). nih.gov For example, the Km of this substrate with cathepsin G has been reported as 1.7 mM. medchemexpress.com By measuring the rate of pNA release under various conditions, scientists can characterize enzyme efficiency and behavior. It is also invaluable for screening potential enzyme inhibitors; a decrease in the rate of color change in the presence of a test compound indicates inhibition of the protease. pnas.org
Quantifying Protease Activity: The substrate is widely employed to measure the activity of specific proteases in various biological samples. It has been used to quantify free and membrane-bound cathepsin G in human neutrophils and to develop photometric assays for determining chymotrypsin activity in stool samples, which can be relevant for clinical diagnostics. sigmaaldrich.commedchemexpress.com Furthermore, it has been instrumental in identifying and characterizing new proteolytic activities in organisms such as yeast and thermophilic archaea. sigmaaldrich.comtandfonline.com
Comparative Protease Analysis: Researchers utilize this compound to compare the substrate specificity of different proteases. While it is a preferred substrate for chymotrypsin and cathepsin G, it is not hydrolyzed by human leukocyte elastase. sigmaaldrich.com This selectivity allows for the differentiation of protease activities within a complex biological mixture. Studies have also used it to compare the efficiency of different enzymes, such as subtilisin variants, noting that its specificity constants are significantly different from those of other substrates. nih.gov
The table below summarizes key parameters and applications of N-Succinyl-Ala-Ala-Pro-Phe p-nitroanilide in research.
| Parameter | Value/Application | Source |
| Target Enzymes | α-Chymotrypsin, Cathepsin G, Subtilisin, Fungal Proteases | sigmaaldrich.com |
| Mechanism | Chromogenic; cleavage releases yellow p-nitroaniline | medchemexpress.comnih.gov |
| Detection Wavelength | 405 - 410 nm | ontosight.aimedchemexpress.com |
| Kinetic Constant (Km) | 1.7 mM (for Cathepsin G) | medchemexpress.com |
| Molar Extinction Coefficient (ε) | 8,800 M⁻¹cm⁻¹ at 410 nm, pH 7.5 | sigmaaldrich.com |
| Primary Applications | Enzyme kinetics, inhibitor screening, quantifying protease activity | nih.govpnas.org |
| Solubility | Soluble in N,N-dimethylformamide; stock solutions often made in DMSO | sigmaaldrich.comresearchgate.net |
This synthetic substrate remains a fundamental tool in protease research, enabling precise and efficient investigation of enzymatic processes critical to both normal physiology and disease.
Synthetic Methodologies for N Succinyl Ala Ala Pro Phe P Nitroanilide
Application of Solid-Phase Peptide Synthesis (SPPS) Techniques
Solid-phase peptide synthesis offers a robust and streamlined approach for the assembly of the Ala-Ala-Pro-Phe tetrapeptide backbone. The most commonly employed strategy is the Fluorenylmethyloxycarbonyl (Fmoc) chemistry, which utilizes the base-labile Fmoc group for the temporary protection of the α-amino group of the amino acids.
The synthesis typically commences with a solid support, such as a rink amide resin, which upon cleavage, yields a C-terminal amide. The C-terminal amino acid, Fmoc-Phe-OH, is first coupled to the resin. The synthesis then proceeds with iterative cycles of Fmoc deprotection and coupling of the subsequent Fmoc-protected amino acids (Fmoc-Pro-OH, Fmoc-Ala-OH, and Fmoc-Ala-OH).
A significant challenge in the synthesis of peptide p-nitroanilides is the inefficient coupling of p-nitroaniline to the C-terminal carboxyl group of the peptide due to the low nucleophilicity of the amino group of p-nitroaniline. nih.govnih.gov To circumvent this, specialized strategies have been developed. One effective method involves the use of a pre-loaded resin where a p-nitroanilide analog, such as 5-amino-2-nitrobenzoic acid (Anb5,2), is already attached to the solid support. nih.govnih.gov The peptide chain is then elongated from this modified resin. An alternative approach involves the synthesis of the peptide on a 2-chlorotritylchloride resin, followed by the attachment of pre-formed Fmoc-amino acid-p-nitroanilide building blocks. nih.gov
Once the tetrapeptide Ala-Ala-Pro-Phe-p-nitroanilide is assembled on the resin, the N-terminal Fmoc group is removed. The final modification is the succinylation of the N-terminal alanine (B10760859). This is typically achieved by reacting the peptide-resin with succinic anhydride (B1165640) in the presence of a base, such as N,N-diisopropylethylamine (DIPEA). nih.gov This reaction caps (B75204) the N-terminus with a succinyl group.
The final step in the solid-phase synthesis is the cleavage of the N-Succinyl-Ala-Ala-Pro-Phe p-nitroanilide from the resin and the simultaneous removal of any side-chain protecting groups. A common cleavage cocktail for this purpose is a mixture of trifluoroacetic acid (TFA), water, and a scavenger such as triisopropylsilane (B1312306) (TIS) to prevent side reactions.
Table 1: Key Reagents in the Solid-Phase Synthesis of N-Succinyl-Ala-Ala-Pro-Phe p-nitroanilide
| Reagent | Function |
| Rink Amide Resin | Solid support for peptide synthesis, yielding a C-terminal amide. |
| Fmoc-Amino Acids | Building blocks with temporary N-terminal protection. |
| Piperidine in DMF | Reagent for the removal of the Fmoc protecting group. |
| Coupling Reagents (e.g., HBTU, HATU) | Promote the formation of peptide bonds. |
| Succinic Anhydride | Reagent for N-terminal succinylation. |
| Trifluoroacetic Acid (TFA) | Cleavage of the peptide from the resin and removal of side-chain protecting groups. |
Strategies for Achieving Sequence Integrity and High Purity
Ensuring the correct amino acid sequence and achieving high purity of the final N-Succinyl-Ala-Ala-Pro-Phe p-nitroanilide product are critical for its reliable use as a chromogenic substrate. Several strategies are employed throughout the synthesis and purification process to achieve this.
Monitoring of Coupling Reactions: To ensure the integrity of the peptide sequence, it is crucial to confirm the completion of each amino acid coupling step. Incomplete couplings can lead to the formation of deletion sequences, which are difficult to separate from the target peptide. The Kaiser test is a widely used qualitative method to detect the presence of free primary amines on the resin. peptide.com A negative Kaiser test (absence of a blue color) indicates a complete coupling reaction. For proline, which has a secondary amine, the isatin (B1672199) test can be used. peptide.com If a coupling reaction is incomplete, a second coupling step is typically performed.
Capping of Unreacted Amines: In cases of persistently incomplete coupling, any unreacted N-terminal amines are capped to prevent the formation of deletion sequences in subsequent steps. This is commonly achieved by acetylation with acetic anhydride.
Purification and Characterization: Following cleavage from the resin, the crude peptide is subjected to purification, most commonly by reversed-phase high-performance liquid chromatography (RP-HPLC). lcms.cz This technique separates the target peptide from impurities based on hydrophobicity. The purity of the collected fractions is then assessed by analytical RP-HPLC, which should show a single, sharp peak for the desired product.
The identity of the purified N-Succinyl-Ala-Ala-Pro-Phe p-nitroanilide is confirmed by mass spectrometry (MS), which verifies that the molecular weight of the synthesized peptide matches the theoretical mass. Further characterization can be performed using techniques like nuclear magnetic resonance (NMR) spectroscopy to confirm the structure of the compound. The enantiomeric purity of the peptide can be analyzed by chiral HPLC-MS/MS to ensure that no racemization occurred during the synthesis. nih.gov
Table 2: Quality Control Strategies for N-Succinyl-Ala-Ala-Pro-Phe p-nitroanilide Synthesis
| Strategy | Purpose | Analytical Technique(s) |
| Monitoring Coupling | Ensure complete addition of each amino acid to prevent deletion sequences. | Kaiser Test, Isatin Test peptide.com |
| Capping | Terminate unreacted peptide chains to simplify purification. | N/A |
| Purification | Isolate the target peptide from synthesis-related impurities. | Reversed-Phase HPLC lcms.cz |
| Purity Assessment | Quantify the percentage of the desired peptide in the final product. | Analytical RP-HPLC |
| Identity Confirmation | Verify the correct molecular weight and structure. | Mass Spectrometry, NMR Spectroscopy |
| Enantiomeric Purity | Confirm the stereochemical integrity of the amino acids. | Chiral HPLC-MS/MS nih.gov |
Enzymatic Hydrolysis Mechanisms and Kinetic Principles with N Succinyl Ala Ala Pro Phe P Nitroanilide
Mechanism of Protease-Catalyzed Cleavage of the Phe-pNA Bond
N-Succinyl-Ala-Ala-Pro-Phe p-nitroanilide is specifically designed to be a target for endopeptidases that exhibit a preference for cleaving peptide bonds on the carboxyl side of large hydrophobic amino acid residues, such as phenylalanine (Phe). nih.gov Enzymes like chymotrypsin (B1334515) and human leukocyte cathepsin G recognize the phenylalanine residue within the substrate. acs.org
The catalytic mechanism involves the binding of the substrate to the active site of the protease. Within the active site, specific amino acid residues facilitate a nucleophilic attack on the carbonyl carbon of the peptide bond between the phenylalanine and the p-nitroaniline moiety. This leads to the formation of a transient tetrahedral intermediate. nih.gov Subsequently, the amide bond is hydrolyzed, resulting in the release of the C-terminal p-nitroaniline group and the N-Succinyl-Ala-Ala-Pro-Phe peptide fragment. The cleavage of this specific Phe-pNA bond is the key event that allows for the quantification of enzymatic activity. nih.gov
Spectrophotometric Quantification of p-Nitroaniline Release
The utility of N-Succinyl-Ala-Ala-Pro-Phe p-nitroanilide as a substrate lies in the chromogenic properties of its cleavage product, p-nitroaniline (pNA). The intact substrate is nearly colorless, with a maximum absorbance at a lower wavelength (around 315 nm). acs.org However, upon enzymatic hydrolysis, the liberated p-nitroaniline is a yellow-colored compound under neutral or alkaline conditions. acs.org
This free p-nitroaniline exhibits a strong absorbance at a higher wavelength, typically between 405 and 410 nm. sigmaaldrich.com The rate of the enzymatic reaction can, therefore, be continuously monitored by measuring the increase in absorbance at this wavelength over time using a spectrophotometer. The concentration of the released p-nitroaniline can be calculated using the Beer-Lambert law (A = εbc), where A is the absorbance, ε is the molar extinction coefficient of p-nitroaniline (commonly cited as 8,800 M⁻¹cm⁻¹ at 410 nm and pH 7.5), b is the path length of the cuvette, and c is the concentration of p-nitroaniline. acs.org This direct relationship between product formation and a measurable change in absorbance provides a simple and sensitive method for determining the rate of the enzymatic reaction.
Determination of Fundamental Enzyme Kinetic Parameters
The hydrolysis of N-Succinyl-Ala-Ala-Pro-Phe p-nitroanilide is a cornerstone for determining fundamental kinetic parameters that describe an enzyme's efficiency and its interaction with inhibitors. By systematically varying the substrate concentration and measuring the initial reaction velocities, a comprehensive kinetic profile of a protease can be established.
The Michaelis-Menten constant (Kₘ) is a measure of the affinity of an enzyme for its substrate; a lower Kₘ value generally indicates a higher affinity. It is defined as the substrate concentration at which the reaction rate is half of the maximum velocity (Vₘₐₓ). To determine the Kₘ for a protease using N-Succinyl-Ala-Ala-Pro-Phe p-nitroanilide, a series of experiments are conducted where the initial rate of p-nitroaniline release is measured at various concentrations of the substrate, while the enzyme concentration is kept constant.
The resulting data of reaction rate versus substrate concentration can be plotted and fitted to the Michaelis-Menten equation. This allows for the calculation of Kₘ. The substrate has been used to determine the Kₘ for several proteases.
| Enzyme | Kₘ Value | Reference |
|---|---|---|
| Bovine Chymotrypsin | 0.043 mM | medchemexpress.com |
| Human Leukocyte Cathepsin G | 1.7 mM | sigmaaldrich.com |
| Chymase | 4 mM | sigmaaldrich.com |
The catalytic turnover rate, or kcat, represents the number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is fully saturated with the substrate. It is a measure of the enzyme's catalytic efficiency. The kcat is calculated from the maximum reaction velocity (Vₘₐₓ) and the total enzyme concentration ([E]ₜ) using the equation: kcat = Vₘₐₓ / [E]ₜ.
Kinetic analysis of the hydrolysis of N-Succinyl-Ala-Ala-Pro-Phe p-nitroanilide by bovine chymotrypsin has yielded a kcat of 45 s⁻¹, meaning one molecule of chymotrypsin can hydrolyze 45 molecules of the substrate per second under saturating conditions. medchemexpress.com The ratio of kcat/Kₘ is often considered the specificity constant, which provides a measure of how efficiently an enzyme converts a substrate to product at low substrate concentrations. For instance, in a chymotrypsin-coupled assay, the catalytic efficiency (kcat/Kₘ) for a peptidyl prolyl cis-trans isomerase from the thermophilic archaeon Methanococcus thermolithotrophicus using this substrate was determined to be 0.20 µM⁻¹s⁻¹. nih.gov
| Enzyme | Kinetic Parameter | Value | Reference |
|---|---|---|---|
| Bovine Chymotrypsin | kcat | 45 s⁻¹ | medchemexpress.com |
| Peptidyl prolyl cis-trans isomerase (M. thermolithotrophicus) | kcat/Kₘ | 0.20 µM⁻¹s⁻¹ | nih.gov |
N-Succinyl-Ala-Ala-Pro-Phe p-nitroanilide is also an effective tool for studying the potency of protease inhibitors. The inhibition constant (Kᵢ) is a measure of the affinity of an inhibitor for an enzyme. A lower Kᵢ value indicates a more potent inhibitor. To determine the Kᵢ of a competitive inhibitor, enzyme activity is measured at different substrate concentrations in the presence and absence of the inhibitor. The data can then be analyzed using methods such as the Lineweaver-Burk plot, which can distinguish between competitive, non-competitive, and uncompetitive inhibition and allow for the calculation of Kᵢ.
For example, this substrate was used to study the inhibition of chymotrypsin by a nanoparticle-based receptor (MMPC 1). The study determined an apparent Kᵢ of 10.4 ± 1.3 nM for the nanoparticle inhibitor, indicating a very tight binding to the enzyme. acs.org In another study, the substrate was employed to investigate the inhibition of cathepsin G by oxidized mucus proteinase inhibitor, which was found to have a Kᵢ of 1.2 µM.
| Enzyme | Inhibitor | Kᵢ Value | Reference |
|---|---|---|---|
| Chymotrypsin | MMPC 1 (nanoparticle-based receptor) | 10.4 ± 1.3 nM | acs.org |
| Cathepsin G | Oxidized Mucus Proteinase Inhibitor | 1.2 µM |
Applications in Protease Activity Quantification and Characterization Utilizing N Succinyl Ala Ala Pro Phe P Nitroanilide
General Enzyme Activity Assays for Serine Proteases
N-Succinyl-Ala-Ala-Pro-Phe p-nitroanilide serves as a versatile substrate for the general quantification of activity in the serine protease class of enzymes. The fundamental principle of the assay involves monitoring the rate of p-nitroaniline release, which is directly proportional to the enzymatic activity under specific conditions of pH, temperature, and substrate concentration. The assay is typically performed in buffered aqueous solutions at a physiological pH of around 7.4 or 7.5. nih.gov
The rate of substrate hydrolysis is determined by monitoring the initial velocity of the reaction, where the change in absorbance at 410 nm is recorded over time. nih.govresearchgate.net The amount of p-nitroaniline produced can be calculated using its molar extinction coefficient, which is often cited as 8,800 M⁻¹cm⁻¹ at pH 7.5. sigmaaldrich.com This allows for the determination of enzyme activity, often expressed in units where one unit corresponds to the amount of enzyme that hydrolyzes 1.0 µmol of the substrate per minute. nih.govnih.gov Due to its reliability and ease of use, this substrate is employed in various research applications, from fundamental enzyme characterization to high-throughput screening for potential protease inhibitors.
Characterization of Chymotrypsin-like Enzyme Activities
The substrate is particularly well-suited for proteases that exhibit chymotrypsin-like specificity, which preferentially cleave peptide bonds C-terminal to large hydrophobic amino acid residues like phenylalanine. This specificity makes it a targeted tool for studying a distinct subgroup of serine proteases.
N-Succinyl-Ala-Ala-Pro-Phe p-nitroanilide is recognized as a highly sensitive substrate for alpha-chymotrypsin. sigmaaldrich.combohrium.com Its chemical structure allows for efficient binding to the active site of chymotrypsin (B1334515), leading to rapid hydrolysis. This high reactivity enables the detection of chymotrypsin levels as low as 1.0 nanogram in an assay. bohrium.com The substrate is readily soluble and remains stable against spontaneous hydrolysis in standard buffer systems, such as Tris buffer at pH 8.0, ensuring that the measured activity is due to enzymatic action. bohrium.com
Kinetic studies have been performed to quantify the interaction between bovine chymotrypsin and this substrate. These analyses provide key parameters that describe the efficiency of the enzyme. A low Michaelis constant (Km) indicates a high affinity of the enzyme for the substrate, while a high catalytic rate constant (kcat) signifies rapid conversion of the substrate to product.
| Enzyme | Km (mM) | kcat (s-1) | Reference |
|---|---|---|---|
| Bovine α-Chymotrypsin | 0.043 | 45 | bohrium.com |
| Bovine α-Chymotrypsin | 0.060 | N/A | caymanchem.com |
Cathepsin G, a serine protease found within the azurophilic granules of neutrophils, exhibits chymotrypsin-like activity and is effectively assayed using N-Succinyl-Ala-Ala-Pro-Phe p-nitroanilide. sigmaaldrich.comnih.gov This substrate is used to measure Cathepsin G activity in various biological contexts, including lysates from bone marrow and other cell types. nih.govscientificlabs.ieashpublications.org For instance, studies on murine models have utilized this substrate to confirm the absence of Cathepsin G activity in knockout mice, demonstrating the substrate's specificity in complex biological extracts. ashpublications.org
The enzymatic activity is typically measured in a buffer such as 0.1 M HEPES at pH 7.5, containing 0.5 M NaCl and 10% dimethyl sulfoxide (B87167). nih.gov The kinetic parameter Km for the interaction between Cathepsin G and the substrate has been determined, providing a quantitative measure of their affinity.
| Enzyme | Km (mM) | Reference |
|---|---|---|
| Human Cathepsin G | 1.7 | caymanchem.com |
While N-Succinyl-Ala-Ala-Pro-Phe p-nitroanilide is broadly used for chymotrypsin-like enzymes, detailed biochemical studies have shown that it is not significantly hydrolyzed by human neutrophil elastase. caymanchem.comsigmaaldrich.com This lack of reactivity is a key characteristic that distinguishes the substrate specificity of neutrophil elastase from that of Cathepsin G and chymotrypsin. Neutrophil elastase preferentially cleaves substrates after smaller aliphatic amino acids like valine or alanine (B10760859).
For the specific quantification of neutrophil elastase activity, alternative chromogenic substrates are routinely used. A common and effective substrate is N-Methoxysuccinyl-Ala-Ala-Pro-Val p-nitroanilide, where the phenylalanine at the P1 position is replaced by valine, matching the enzyme's preference. researchgate.netnih.gov Therefore, while N-Succinyl-Ala-Ala-Pro-Phe p-nitroanilide may be mentioned in general protease assay contexts, it is not the appropriate tool for quantifying neutrophil elastase activity, a finding that underscores the importance of substrate specificity in protease research. caymanchem.comsigmaaldrich.com
Subtilisins, a family of serine proteases originally isolated from Bacillus subtilis, effectively cleave N-Succinyl-Ala-Ala-Pro-Phe p-nitroanilide. sigmaaldrich.comsigmaaldrich.com The substrate is used for routine activity measurements of various subtilisins, including Subtilisin BPN' and Subtilisin Carlsberg. sigmaaldrich.comnih.govscientificlabs.ie Assays are conducted by monitoring the release of p-nitroaniline, with activity units defined as the amount of enzyme producing 1 µmol of product per minute. nih.gov
This substrate has also been instrumental in studies evaluating the thermostability of subtilisins. nih.govnih.gov For example, research on a novel thermostable subtilisin-like protease from a thermophilic Bacillus species used this substrate to characterize the enzyme's properties. nih.gov Such studies involve incubating the enzyme at various temperatures and then measuring its residual activity. nih.gov The stability of the enzyme at high temperatures is a critical parameter for its potential industrial applications, and N-Succinyl-Ala-Ala-Pro-Phe p-nitroanilide provides a reliable method for quantifying this characteristic.
Although some general sources may list N-Succinyl-Ala-Ala-Pro-Phe p-nitroanilide as a substrate for trypsin, its use in this context is limited and not typical. scientificlabs.ie Trypsin is a serine protease with a distinct substrate specificity, preferentially cleaving peptide chains at the carboxyl side of lysine (B10760008) or arginine residues. The presence of phenylalanine at the P1 position in N-Succinyl-Ala-Ala-Pro-Phe p-nitroanilide makes it a poor substrate for trypsin.
Standard assays for trypsin activity employ substrates that accommodate its specificity, such as N-benzoyl-DL-Arg-p-nitroanilide (BAPNA), which contains an arginine residue. researchgate.netnih.gov The use of a chymotrypsin-specific substrate like N-Succinyl-Ala-Ala-Pro-Phe p-nitroanilide to assay trypsin would result in very low to negligible activity. This highlights its utility in distinguishing between chymotrypsin-like and trypsin-like proteases within a biological sample.
Prostate-Specific Antigen (PSA) Activity Determination
N-Succinyl-Ala-Ala-Pro-Phe p-nitroanilide is a recognized substrate for human prostate-specific antigen (PSA), a serine protease that exhibits chymotrypsin-like activity. sigmaaldrich.com The hydrolysis of this substrate by PSA allows for the quantification of its enzymatic activity. This application is significant in the biochemical characterization of PSA and in research contexts exploring its physiological and pathological roles. The chymotrypsin-like specificity of PSA enables it to cleave the substrate at the carboxyl side of the phenylalanine residue, liberating p-nitroaniline for measurement. sigmaaldrich.com
| Enzyme | K_m Value | Source |
|---|---|---|
| Chymotrypsin | 60 µM | caymanchem.com |
| Cathepsin G | 1.7 mM | caymanchem.com |
| Chymase | 4 mM | caymanchem.com |
Identification of Novel Proteolytic Activities
The substrate N-Succinyl-Ala-Ala-Pro-Phe p-nitroanilide has proven instrumental in the discovery and characterization of previously unknown proteolytic enzymes. A notable example includes its use in identifying new proteolytic activities in yeast mutants. sigmaaldrich.com By providing a sensitive and specific substrate, researchers can screen cell extracts or purified fractions for enzymatic activity that would otherwise remain undetected. This application is crucial for expanding the understanding of cellular metabolic pathways, identifying new drug targets, and exploring the diversity of enzymatic functions in various organisms.
Screening for Protease Inhibitors
A significant application of N-Succinyl-Ala-Ala-Pro-Phe p-nitroanilide is in high-throughput screening assays designed to identify potential protease inhibitors. caymanchem.com In these assays, the substrate is used to measure the activity of a target protease, such as chymotrypsin or cathepsin G, in the presence of a library of candidate inhibitor compounds. A reduction in the rate of p-nitroaniline formation, as measured by a decrease in absorbance, indicates that the compound is inhibiting the protease's activity. This method provides a rapid and reliable means to identify lead compounds for drug development and to study the mechanisms of enzyme inhibition. caymanchem.com
The principle of this screening method relies on the competition between the substrate and the inhibitor for the active site of the enzyme, or on the inhibitor binding to another site on the enzyme that reduces its catalytic efficiency. The resulting data can be used to determine the potency of the inhibitors, often expressed as an IC50 value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.
| Study Focus | Key Finding | Source |
|---|---|---|
| General Inhibitor Screening | The substrate is employed in high-throughput screening to identify potential protease inhibitors. | |
| Kinetic Analysis | The substrate is suitable for kinetic analysis of protease inhibitors. | caymanchem.com |
Mechanistic Investigations of Enzyme Substrate Interactions Using N Succinyl Ala Ala Pro Phe P Nitroanilide
Analysis of Substrate Binding within Protease Active Sites
The binding of N-Succinyl-Ala-Ala-Pro-Phe p-nitroanilide to a protease active site is a highly specific interaction governed by the enzyme's unique topography. The active site of serine proteases is not a single point of interaction but is composed of a series of subsites (S subsites) that each accommodate one amino acid residue (P residue) of the substrate. The peptide sequence of the substrate, Ala-Ala-Pro-Phe, is designated P4-P3-P2-P1, respectively, where P1 is the residue adjacent to the scissile bond.
For chymotrypsin (B1334515) and chymotrypsin-like enzymes, the primary determinant of specificity is the S1 subsite. nih.gov This subsite is a deep, hydrophobic pocket that preferentially binds large, nonpolar side chains. nih.govlibretexts.org Consequently, the P1 phenylalanine residue of N-Succinyl-Ala-Ala-Pro-Phe p-nitroanilide fits snugly into this S1 pocket, anchoring the substrate in the correct orientation for catalysis. nih.gov
| Enzyme | Kₘ for N-Succinyl-Ala-Ala-Pro-Phe p-nitroanilide |
| Chymotrypsin | 60 µM |
| Cathepsin G | 1.7 mM |
| Chymase | 4 mM |
This table presents the Michaelis constant (Kₘ) values, which are inversely related to the affinity of the enzyme for the substrate.
Role of the Catalytic Triad (B1167595) in Peptide Bond Hydrolysis
The hydrolysis of the peptide bond in N-Succinyl-Ala-Ala-Pro-Phe p-nitroanilide is executed by a highly conserved catalytic triad of amino acid residues within the enzyme's active site. nih.gov In chymotrypsin and many other serine proteases, this triad consists of Aspartate (Asp), Histidine (His), and Serine (Ser). nih.gov These residues work in concert as a charge-relay network to perform covalent catalysis. libretexts.org
The catalytic mechanism proceeds through a two-stage process: acylation and deacylation.
Substrate Binding and Acylation:
The P1-Phenylalanine residue of the substrate binds in the S1 pocket, positioning the Phe-pNA amide bond near the catalytic triad.
The Aspartate residue orients the Histidine, increasing the basicity of its imidazole (B134444) ring.
The empowered Histidine-57 acts as a general base, abstracting a proton from the hydroxyl group of Serine-195. libretexts.org
This generates a highly nucleophilic serine alkoxide ion, which launches an attack on the carbonyl carbon of the substrate's P1-phenylalanine residue. libretexts.org
This forms a short-lived, unstable tetrahedral intermediate, where the carbonyl oxygen carries a negative charge. This charge is stabilized by hydrogen bonds from nearby backbone amide groups in a region known as the oxyanion hole. nih.gov
The tetrahedral intermediate collapses. The His-57, now acting as an acid, donates its proton to the nitrogen atom of the p-nitroaniline leaving group, facilitating the cleavage of the peptide bond. libretexts.org The p-nitroaniline is released, and an acyl-enzyme intermediate is formed, where the remainder of the substrate is covalently bonded to the Serine-195 oxygen. libretexts.org
Deacylation:
A water molecule enters the active site.
Histidine-57, again acting as a base, abstracts a proton from the water molecule, creating a highly nucleophilic hydroxide (B78521) ion.
The hydroxide ion attacks the carbonyl carbon of the acyl-enzyme intermediate, forming a second tetrahedral intermediate, which is again stabilized by the oxyanion hole. libretexts.org
This intermediate collapses, breaking the covalent bond between the substrate and the Serine-195 oxygen. The protonated Histidine donates its proton back to the serine oxygen, regenerating the enzyme's original state. libretexts.org
The N-Succinyl-Ala-Ala-Pro-Phe product diffuses away, leaving the enzyme ready for another catalytic cycle.
Effects of pH on Enzymatic Hydrolysis Kinetics
The rate of enzymatic hydrolysis of N-Succinyl-Ala-Ala-Pro-Phe p-nitroanilide is highly dependent on the pH of the reaction environment. This is because the ionization states of critical amino acid residues, particularly those in the catalytic triad, directly impact catalytic efficiency. The relationship between pH and enzyme activity typically results in a bell-shaped curve, with an optimal pH at which the reaction rate is maximal. Assays using this substrate are commonly conducted at a pH between 7.4 and 8.6. medchemexpress.com
The key residue governing the pH profile is Histidine-57 of the catalytic triad. For the catalytic mechanism to proceed, the imidazole side chain of His-57 must be in its neutral, unprotonated state to act as a general base and accept a proton from Ser-195. nih.gov At low (acidic) pH values, the His-57 becomes protonated, preventing it from activating the serine nucleophile, which leads to a sharp decrease in enzyme activity. The catalytic efficiency (kcat/Kₘ) is dependent on the pKa of this active site histidine, which is typically around 6.75 in related enzymes. nih.govacs.org
At very high (alkaline) pH values, enzyme activity also decreases. This can be due to several factors, including the deprotonation of other groups essential for maintaining the enzyme's active conformation or a pH-dependent conformational change that inactivates the enzyme. nih.govresearchgate.net For α-chymotrypsin, a decrease in catalytic activity is observed above pH 8.5. researchgate.net Therefore, maintaining the pH within the optimal range is crucial for accurate kinetic measurements.
| pH | Relative Enzymatic Activity (%) | Key Ionization State |
| < 5.0 | Very Low | His-57 is protonated (inactive) |
| 6.0 | Moderate | Increasing fraction of His-57 is deprotonated |
| 7.5 - 8.5 | 100% (Optimal) | His-57 is predominantly deprotonated (active) |
| > 9.0 | Decreasing | Enzyme may undergo conformational changes |
| > 10.0 | Very Low | Enzyme denaturation / inactivation |
This conceptual table illustrates the typical pH-activity profile for a serine protease like chymotrypsin, highlighting the importance of the ionization state of the catalytic Histidine-57.
Influence of Environmental Factors on Catalytic Efficiency
The catalytic efficiency of proteases hydrolyzing N-Succinyl-Ala-Ala-Pro-Phe p-nitroanilide is sensitive to various environmental factors beyond pH, including the presence of organic solvents and macromolecular crowding agents.
Organic Solvents: Enzyme catalysis in non-aqueous environments is of significant interest. Studies on subtilisin E variants in dimethylformamide (DMF) using N-Succinyl-Ala-Ala-Pro-Phe p-nitroanilide have shown that the solvent can drastically alter kinetic parameters. For wild-type subtilisin E, the presence of 40% DMF leads to a significant decrease in catalytic efficiency (kcat/Kₘ) compared to aqueous solutions. However, through directed evolution, enzyme variants have been created with vastly improved performance in organic solvents. For example, the PC3 variant of subtilisin E is 130 times more efficient than the wild-type enzyme in 40% DMF, an improvement resulting from both an increased catalytic rate (kcat) and a stronger substrate binding affinity (lower Kₘ).
| Subtilisin E Variant | kcat (s⁻¹) | Kₘ (mM) | kcat/Kₘ (M⁻¹s⁻¹) | Relative Efficiency |
| Wild Type | 0.65 | 1.8 | 360 | 1 |
| PC3 | 12.5 | 0.26 | 47,000 | 130 |
This table shows kinetic parameters for the hydrolysis of N-Succinyl-Ala-Ala-Pro-Phe p-nitroanilide by wild-type and a mutant (PC3) subtilisin E in 40% DMF, demonstrating the significant impact of the solvent environment and protein engineering on catalytic efficiency.
Macromolecular Crowding: The intracellular environment is densely packed with macromolecules, a condition known as macromolecular crowding. This environment can affect enzyme kinetics. Studies using dextrans as crowding agents for the hydrolysis of a structurally similar substrate by α-chymotrypsin have shown a decrease in the maximum reaction velocity (Vmax) and an increase in the Michaelis constant (Kₘ). The increase in Kₘ is attributed to slower substrate diffusion in the crowded, more viscous medium, while the decrease in Vmax may be explained by enhanced product inhibition in a crowded environment.
Advanced Research Applications and Methodological Innovations with N Succinyl Ala Ala Pro Phe P Nitroanilide
High-Throughput Screening Platforms for Protease Inhibitor Discovery
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of large compound libraries for potential therapeutic agents. N-Succinyl-Ala-Ala-Pro-Phe p-nitroanilide is frequently employed in HTS assays designed to identify inhibitors of specific proteases.
The principle of these assays is straightforward: the substrate is incubated with a target protease in the presence of a test compound. If the compound inhibits the enzyme, the cleavage of N-Succinyl-Ala-Ala-Pro-Phe p-nitroanilide is reduced or prevented, resulting in a lower or absent colorimetric signal. This allows for the efficient identification of "hits" from extensive libraries of small molecules. The signal is typically measured at a wavelength of 405-410 nm.
The selection of N-Succinyl-Ala-Ala-Pro-Phe p-nitroanilide for these screens is based on its known reactivity with several clinically relevant proteases. The kinetic parameters of this substrate with various enzymes have been characterized, providing a quantitative basis for inhibitor screening.
Table 1: Proteases Targeted in HTS Using N-Succinyl-Ala-Ala-Pro-Phe p-nitroanilide
| Protease | Kinetic Parameter (Km) | Biological Relevance |
|---|---|---|
| Chymotrypsin (B1334515) | 60 µM nih.gov | Digestive enzyme, general serine protease model |
| Cathepsin G | 1.7 mM nih.govsigmaaldrich.com | Inflammation, immune response |
| Chymase | 4 mM nih.gov | Mast cell function, cardiovascular physiology |
| Subtilisin | Data not available | Bacterial protease, industrial applications |
Integration into Bio-Responsive Hydrogel Systems for Controlled Release Studies
Bio-responsive hydrogels are "smart" materials designed to undergo structural changes in response to specific biological cues, such as the presence of an enzyme. This property makes them highly attractive for targeted drug delivery, as they can be engineered to release a therapeutic payload only at the site of specific enzymatic activity.
N-Succinyl-Ala-Ala-Pro-Phe p-nitroanilide has been used as a model compound in the development of such enzyme-responsive hydrogels. In a notable model system, the terminal carboxyl group of N-Succinyl-Ala-Ala-Pro-Phe p-nitroanilide was covalently conjugated to the primary amine groups of a hydrated poly(HEMA)-based hydrogel. nih.gov This resulted in the peptide-chromophore being immobilized within the hydrogel matrix.
When these hydrogels were incubated with α-chymotrypsin, the enzyme diffused into the hydrogel and cleaved the peptide sequence. This cleavage liberated the p-nitroanilide chromophore, which then diffused out of the hydrogel, providing a measurable and controlled release profile. nih.gov The rate of release in such systems can be modulated by altering the properties of the hydrogel, such as the cross-linked density and the concentration of amino groups for conjugation. nih.gov
Table 2: Parameters Influencing Release from a Bio-Responsive Hydrogel System
| Hydrogel Parameter | Effect on Chromophore Release | Underlying Mechanism |
|---|---|---|
| Increasing Amino Group Concentration | Increased release nih.gov | Higher loading of the peptide-chromophore |
| Increasing Cross-linked Density | Decreased release rate nih.gov | Reduced void fractions and increased tortuosity, hindering enzyme diffusion |
Exploration of Protease Involvement in Biological Processes
Beyond its use in inhibitor screening and materials science, N-Succinyl-Ala-Ala-Pro-Phe p-nitroanilide is a valuable reagent for fundamental research aimed at elucidating the roles of proteases in complex biological processes. By providing a means to quantify the activity of specific proteases in biological samples, this substrate helps researchers to connect enzymatic function to physiological and pathological events.
For instance, this substrate has been used to measure the activity of human leukocyte cathepsin G, an enzyme involved in inflammatory responses. mdpi.com It is also a substrate for prostate-specific antigen (PSA), which has chymotrypsin-like activity and is a key biomarker in prostate cancer. mdpi.com Furthermore, it has been instrumental in identifying new proteolytic activities in organisms such as yeast, expanding our understanding of the enzymatic landscape in different species. mdpi.com
The specificity of N-Succinyl-Ala-Ala-Pro-Phe p-nitroanilide allows for the targeted investigation of chymotrypsin-like proteases, distinguishing their activity from that of other proteases, such as human leukocyte elastase, which does not hydrolyze this substrate. mdpi.com
Table 3: Biological Processes Investigated Using N-Succinyl-Ala-Ala-Pro-Phe p-nitroanilide
| Protease | Biological Process/Disease State | Organism/System |
|---|---|---|
| Cathepsin G | Inflammation, Immune Response mdpi.com | Human Leukocytes |
| Prostate-Specific Antigen (PSA) | Prostate Cancer mdpi.com | Human |
| Chymotrypsin | Digestion, Pancreatic Function mdpi.com | Human (Stool Samples) |
| Fungal Chymotrypsin-like Serine Protease | Fibrinogenolysis mdpi.com | Aspergillus fumigatus |
| Yeast Proteases | General Proteolytic Activity mdpi.com | Yeast Mutants |
Comparative Studies with Analogous Peptide Substrates
Distinctions in Specificity and Versatility: N-Succinyl-Ala-Ala-Ala-p-nitroanilide vs. N-Succinyl-Ala-Ala-Pro-Phe p-nitroanilide
A primary distinction between N-Succinyl-Ala-Ala-Pro-Phe p-nitroanilide (Suc-AAPF-pNA) and N-Succinyl-Ala-Ala-Ala-p-nitroanilide (Suc-AAA-pNA) lies in their target enzyme specificity, which directly impacts their versatility in protease assays.
N-Succinyl-Ala-Ala-Pro-Phe p-nitroanilide is a versatile substrate recognized by a range of chymotrypsin-like serine proteases. Its P1 phenylalanine residue fits well into the deep, hydrophobic S1 binding pocket of enzymes like α-chymotrypsin, human leukocyte cathepsin G, and subtilisin. sigmaaldrich.com However, a critical point of specificity is that it is not hydrolyzed by human leukocyte elastase. sigmaaldrich.com This makes this compound a valuable tool for specifically measuring chymotrypsin-like activity in samples where elastase may also be present.
Conversely, N-Succinyl-Ala-Ala-Ala-p-nitroanilide is widely employed as a specific substrate for assaying elastase activity, including that of pancreatic and human leukocyte elastase. The smaller, aliphatic alanine (B10760859) residue at the P1 position is preferentially cleaved by elastases. While it may be cleaved by other proteases, its primary application and utility are in the specific measurement of elastase.
This fundamental difference in P1 residue preference results in a clear divergence in their application: this compound offers versatility across several chymotrypsin-like enzymes, whereas Suc-AAA-pNA provides higher specificity for elastase.
| Substrate | Peptide Sequence | Primary Target Enzymes | Not Cleaved By | Key Characteristic |
|---|---|---|---|---|
| N-Succinyl-Ala-Ala-Pro-Phe p-nitroanilide | Suc-Ala-Ala-Pro-Phe-pNA | α-Chymotrypsin, Cathepsin G, Subtilisin sigmaaldrich.com | Human Leukocyte Elastase sigmaaldrich.com | Versatile for chymotrypsin-like proteases |
| N-Succinyl-Ala-Ala-Ala-p-nitroanilide | Suc-Ala-Ala-Ala-pNA | Pancreatic Elastase, Leukocyte Elastase | - | Specific for elastase activity |
Substrate Preferences: N-Succinyl-Ala-Ala-Pro-Leu p-nitroanilide vs. N-Succinyl-Ala-Ala-Pro-Phe p-nitroanilide
The comparison between N-Succinyl-Ala-Ala-Pro-Leu p-nitroanilide (Suc-AAPL-pNA) and N-Succinyl-Ala-Ala-Pro-Phe p-nitroanilide (this compound) reveals more subtle distinctions in substrate preference, revolving around the enzyme's S1 binding pocket's ability to accommodate different large hydrophobic residues. Chymotrypsins and related proteases preferentially hydrolyze peptide bonds following aromatic (like Phenylalanine) or large aliphatic (like Leucine) residues. nih.gov Consequently, both substrates are recognized by many chymotrypsin-like enzymes. tandfonline.comnih.gov
While both are effective substrates, the preference for Phe versus Leu can vary between different proteases, which can be quantified by comparing their catalytic efficiencies (kcat/Km). For instance, a study on rat mast cell elastase-2 demonstrated a slightly higher catalytic efficiency for the Leu-containing substrate. The enzyme hydrolyzed Suc-AAPL-pNA with a catalytic efficiency of 10.6 min⁻¹µM⁻¹, compared to 7.6 min⁻¹µM⁻¹ for this compound. usp.brresearchgate.net This indicates that for this specific enzyme, the aliphatic side chain of leucine (B10760876) provides a marginally better fit in the active site than the aromatic side chain of phenylalanine.
In practice, the choice between these substrates often depends on the specific enzyme being studied. Methodologies for assaying chymotrypsin (B1334515), proteinase K, and cathepsin G frequently specify the use of this compound, while assays for certain elastases may utilize Suc-AAPL-pNA. nih.gov This highlights that despite the theoretical potential for cleavage of both substrates, established protocols often designate one over the other for optimal and consistent results with a particular enzyme.
| Substrate | P1 Residue | Commonly Used For | Catalytic Efficiency (kcat/Km) with Rat MAB Elastase-2 usp.brresearchgate.net |
|---|---|---|---|
| N-Succinyl-Ala-Ala-Pro-Phe p-nitroanilide | Phenylalanine (Aromatic) | Chymotrypsin, Cathepsin G, Proteinase K nih.gov | 7.6 min⁻¹µM⁻¹ |
| N-Succinyl-Ala-Ala-Pro-Leu p-nitroanilide | Leucine (Aliphatic) | Elastases nih.gov | 10.6 min⁻¹µM⁻¹ |
Methodological Considerations for N Succinyl Ala Ala Pro Phe P Nitroanilide Based Assays
Optimization of Reaction Buffer Compositions and pH Conditions
The catalytic efficiency of enzymes assayed with N-Succinyl-Ala-Ala-Pro-Phe p-nitroanilide is profoundly influenced by the reaction buffer's composition and pH. A stable pH is critical, as the optimal activity for many proteases, such as chymotrypsin (B1334515), occurs within a narrow range, typically between pH 7.0 and 9.0. fao.orgresearchgate.netnih.gov Buffering agents like Tris-HCl and HEPES are commonly selected for their capacity to maintain a stable pH within this physiologically relevant range. sigmaaldrich.com For instance, assays for leukocyte elastase have been conducted in 0.1 M HEPES buffer at pH 7.5, while chymotrypsin-like serine proteases have been assayed in 0.1 M Tris buffer at pH 9.0. fao.orgsigmaaldrich.com
Ionic strength, adjusted with salts like NaCl, is another key factor. It can affect both the enzyme's conformation and the substrate's interaction with the active site. Some serine proteases show decreased activity with increasing salt concentration. researchgate.netresearchgate.net However, specific enzymes may require higher ionic strength for optimal function; for example, a buffer containing 0.5 M NaCl has been used for leukocyte elastase assays. sigmaaldrich.com Additives may also be necessary. Non-ionic detergents such as Triton X-100 are often included at low concentrations to prevent non-specific adsorption of the enzyme to reaction vessels. fao.org For metalloproteases, the inclusion of divalent cations like Ca²⁺ might be essential for activity. oup.com The systematic optimization of each buffer component is a prerequisite for developing a sensitive and reproducible assay.
| Buffer Component | Typical Concentration | Typical pH | Purpose |
|---|---|---|---|
| Tris-HCl | 50-100 mM | 7.5-9.0 | Maintains a stable pH in the optimal range for many serine proteases. fao.org |
| HEPES | 50-100 mM | 7.0-8.0 | Alternative buffering agent for physiological pH ranges. sigmaaldrich.com |
| NaCl | 0.1-0.5 M | - | Modulates ionic strength to optimize enzyme activity. sigmaaldrich.com |
| CaCl₂ | 10 mM | - | Serves as a cofactor for certain calcium-dependent proteases. oup.com |
| Triton X-100 | ~0.01% (v/v) | - | Reduces non-specific adsorption to surfaces. fao.org |
Spectrophotometric Detection Parameters for p-Nitroaniline
The enzymatic hydrolysis of N-Succinyl-Ala-Ala-Pro-Phe p-nitroanilide liberates the chromophore p-nitroaniline (pNA), which allows for continuous monitoring of the reaction rate via spectrophotometry. The increase in absorbance is directly proportional to the concentration of pNA released.
The absorbance maximum for p-nitroaniline is typically measured at a wavelength between 405 nm and 410 nm. fao.orgsigmaaldrich.comacs.org At this wavelength, the product has a strong absorbance, whereas the substrate shows minimal absorbance, providing a clear signal for product formation. sigmaaldrich.com The choice of 405 nm or 410 nm may depend on the specific instrument and filters available. acs.orgresearchgate.net
To quantify the enzymatic activity, the rate of change in absorbance is converted into the rate of product formation using the Beer-Lambert law. This requires the molar extinction coefficient (ε) of p-nitroaniline. This value can be influenced by the specific buffer composition, pH, and ionic strength. nih.gov Commonly accepted values for the molar extinction coefficient of p-nitroaniline at 410 nm are in the range of 8,800 M⁻¹cm⁻¹. sigmaaldrich.comresearchgate.netsigmaaldrich.com Another reported value is 9,620 M⁻¹cm⁻¹ at 405 nm. koreascience.kr Accurate determination of enzyme kinetics necessitates the use of the molar extinction coefficient appropriate for the specific assay conditions.
| Parameter | Value | Unit | Notes |
|---|---|---|---|
| Absorbance Maximum (λmax) | 405 - 410 | nm | Optimal wavelength for detecting the released chromogenic product. sigmaaldrich.comacs.org |
| Molar Extinction Coefficient (ε) | 8,800 - 10,500 | M⁻¹cm⁻¹ | Dependent on buffer conditions (pH, ionic strength). Values are typically cited for 405 nm or 410 nm. oup.comsigmaaldrich.comsigmaaldrich.comkoreascience.krsigmaaldrich.com |
Preparation and Stability of Stock Solutions for Long-Term Research
Consistent and reproducible results in enzyme assays depend heavily on the proper preparation and storage of N-Succinyl-Ala-Ala-Pro-Phe p-nitroanilide stock solutions. This substrate is a powder that requires dissolution in an appropriate solvent to create a concentrated stock.
Due to its poor solubility in water, organic solvents are necessary. Dimethyl sulfoxide (B87167) (DMSO) is frequently the solvent of choice because it can dissolve the substrate at high concentrations (e.g., 10-20 mM) and is miscible with the aqueous buffers used in assays. oup.comsigmaaldrich.comresearchgate.net It is crucial to keep the final concentration of DMSO in the assay low (generally <5-10%) to prevent enzyme inhibition. oup.com
For long-term storage, stock solutions in DMSO should be aliquoted into small, single-use volumes to prevent degradation from repeated freeze-thaw cycles. sigmaaldrich.commerckmillipore.com These aliquots must be stored frozen at -20°C, protected from light. sigmaaldrich.commerckmillipore.com Under these conditions, the stock solution is stable for extended periods. sigmaaldrich.com While the substrate has a shelf life of years when stored as a dry powder, aqueous solutions are less stable and should be prepared fresh just before use. sigmaaldrich.commerckmillipore.com Spontaneous hydrolysis can occur in aqueous buffers, even at 4°C. sigmaaldrich.com
| Parameter | Condition | Rationale |
|---|---|---|
| Solvent | Dimethyl sulfoxide (DMSO) | Achieves high substrate concentration and is miscible with aqueous buffers. sigmaaldrich.comresearchgate.net |
| Storage Temperature | -20°C | Ensures long-term stability and minimizes degradation. sigmaaldrich.commerckmillipore.com |
| Aliquoting | Small, single-use volumes | Avoids detrimental effects of repeated freeze-thaw cycles. sigmaaldrich.commerckmillipore.com |
| Light Exposure | Store in the dark | Protects the light-sensitive p-nitroanilide moiety. fao.org |
| Aqueous Solutions | Prepare fresh before use | Minimizes spontaneous hydrolysis. sigmaaldrich.commerckmillipore.com |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
